molecular formula C16H26ClNO B1397693 4-(tert-Pentyl)phenyl 4-piperidinyl ether hydrochloride CAS No. 1219963-86-6

4-(tert-Pentyl)phenyl 4-piperidinyl ether hydrochloride

Cat. No. B1397693
M. Wt: 283.83 g/mol
InChI Key: DAXFDKXCQFQPQG-UHFFFAOYSA-N
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Description

4-(tert-Pentyl)phenyl 4-piperidinyl ether hydrochloride is a chemical compound with the molecular formula C16H26ClNO . It is available for purchase online for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-(tert-Pentyl)phenyl 4-piperidinyl ether hydrochloride consists of 16 carbon atoms, 26 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The molecular weight of this compound is 283.84 g/mol.

Scientific Research Applications

  • Synthesis and Properties of Polymers : A study by Liaw, Hsu, & Liaw (2001) discusses the synthesis and characterization of new poly(ether imide)s derived from a bis(ether anhydride) with a bulky pendent group similar to tert-pentyl. These polymers exhibit excellent solubility, high glass transition temperatures, and thermal stability, suggesting potential applications in high-performance materials.

  • Applications in Organometallic Chemistry : Research by Dinger & Scott (2001) on alkyl zinc derivatives of linked phenoxides, including tert-pentyl groups, reveals the formation of various multinuclear aggregates. This study indicates potential applications in catalysis and materials science.

  • Development of Advanced Materials : In the field of materials science, Hsiao, Yang, & Chen (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units. These materials, related to the structural theme of tert-pentyl groups, show excellent film-forming properties and thermal stability, making them suitable for advanced material applications.

  • Catalysis and Stereoselectivity Enhancement : Liang & Bu (2002) demonstrated that tert-pentyl groups can enhance the enantioselectivity of salen titanium complexes in asymmetrical cyanation reactions, indicating their potential role in improving catalytic processes (Liang & Bu, 2002).

  • Electrosynthesis and Polymer Properties : A study by Zhang, Tang, Liang, & Shi (2006) on the electrosynthesis of polythiophene derivatives reveals that these polymers, which include structures related to tert-pentyl groups, exhibit high thermal stability and solubility in organic solvents, suggesting applications in electronic materials.

properties

IUPAC Name

4-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-5-7-14(8-6-13)18-15-9-11-17-12-10-15;/h5-8,15,17H,4,9-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXFDKXCQFQPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Pentyl)phenyl 4-piperidinyl ether hydrochloride

CAS RN

1219963-86-6
Record name Piperidine, 4-[4-(1,1-dimethylpropyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219963-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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